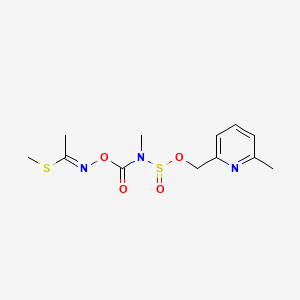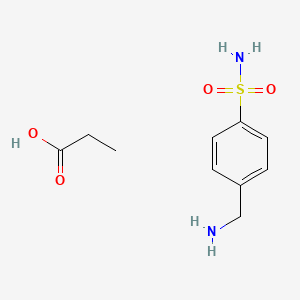
4-(Hydroxy(oxido)amino)-N'-(1-naphthylmethylene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(hydroxy(oxido)amino)-N’-(1-naphthylmethylene)benzenesulfonohydrazide , identified by the Unique Ingredient Identifier (UNII) code T2UH5U77VE , is a chemical substance with a complex molecular structure. It is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxy(oxido)amino)-N’-(1-naphthylmethylene)benzenesulfonohydrazide involves multiple steps, typically starting with the preparation of the benzenesulfonohydrazide coreThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(hydroxy(oxido)amino)-N’-(1-naphthylmethylene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, particularly at the naphthylmethylene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(hydroxy(oxido)amino)-N’-(1-naphthylmethylene)benzenesulfonohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4-(hydroxy(oxido)amino)-N’-(1-naphthylmethylene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxyamino)-N’-(1-naphthylmethylene)benzenesulfonohydrazide
- 4-(oxidoamino)-N’-(1-naphthylmethylene)benzenesulfonohydrazide
- 4-(hydroxy(oxido)amino)-N’-(2-naphthylmethylene)benzenesulfonohydrazide
Uniqueness
4-(hydroxy(oxido)amino)-N’-(1-naphthylmethylene)benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6288-09-1 |
|---|---|
Molecular Formula |
C17H13N3O4S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H13N3O4S/c21-20(22)15-8-10-16(11-9-15)25(23,24)19-18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,19H/b18-12+ |
InChI Key |
DFHXBZFYJLGTFU-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















